![molecular formula C17H17NO3 B14452708 3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one CAS No. 76964-37-9](/img/structure/B14452708.png)
3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes a hydroxy group, an isopropoxy group, and an isoindolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxybenzaldehyde with isopropyl bromide in the presence of a base to form the isopropoxy derivative. This intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to yield the isoindolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
1H-Indole, 2,3-dihydro-: A key intermediate in the synthesis of various indole derivatives with biological activity.
Uniqueness
3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and the isoindolinone core. This structure imparts distinct chemical and biological properties, making it valuable for research and development in multiple fields.
Propriétés
Numéro CAS |
76964-37-9 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-hydroxy-2-(3-propan-2-yloxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C17H17NO3/c1-11(2)21-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17(18)20/h3-11,16,19H,1-2H3 |
Clé InChI |
ZGYWLGCSORZAII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)N2C(C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


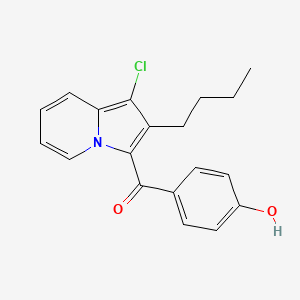
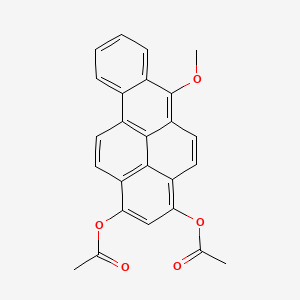
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
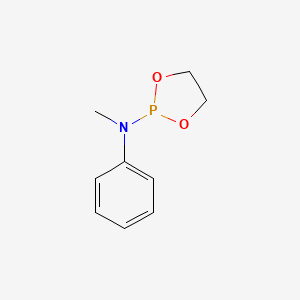
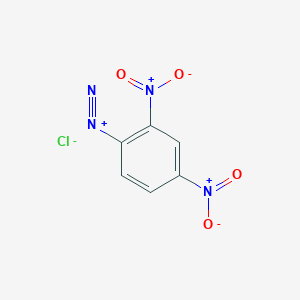
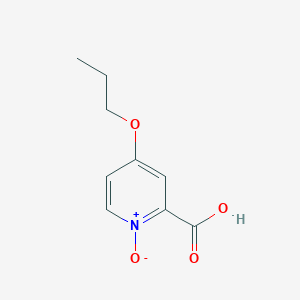
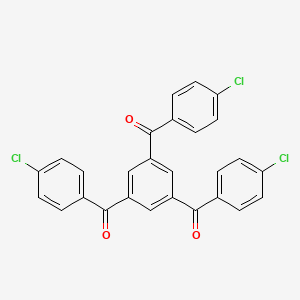
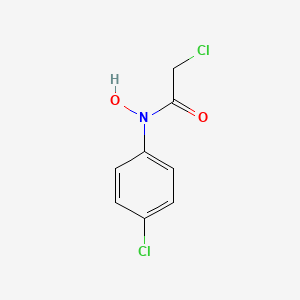
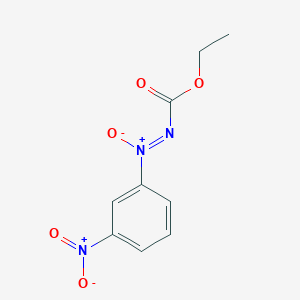
![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)

